REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[N+:8]([C:11]1[CH:16]=[CH:15][C:14](B(O)O)=[CH:13][CH:12]=1)([O-:10])=[O:9].C(COC)OC.C(=O)([O-])[O-].[K+].[K+]>O>[N+:8]([C:11]1[CH:16]=[CH:15][C:14]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=2)=[CH:13][CH:12]=1)([O-:10])=[O:9] |f:3.4.5|
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Name
|
|
Quantity
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650 μL
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Type
|
reactant
|
Smiles
|
BrC1=NC=CC=C1
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Name
|
|
Quantity
|
1.479 g
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=CC=C(C=C1)B(O)O
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Name
|
palladium tetrakistriphenylphosphine
|
Quantity
|
391.5 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(OC)COC
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
95 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The reaction mixture was then cooled to room temperature
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Type
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CUSTOM
|
Details
|
The resulting precipitate was collected
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Type
|
WASH
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Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
air-dried
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Type
|
CUSTOM
|
Details
|
The dried material was purified
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Name
|
|
Type
|
product
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Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |